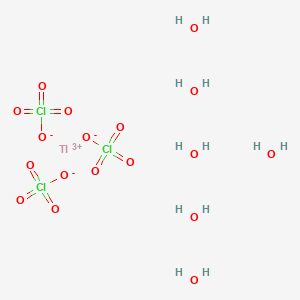
4-hydroxy-2H-thiochromen-2-one
Descripción general
Descripción
4-hydroxy-2H-thiochromen-2-one is a useful research compound. Its molecular formula is C9H6O2S and its molecular weight is 178.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Domino Reactions: 4-hydroxy-2H-thiochromen-2-one derivatives have been developed through domino reactions, showcasing a practical approach involving sequential addition and cyclization via cleavage of aromatic C–O bonds (Yang et al., 2012).
- Green Chemistry Approaches: A green, operationally simple approach for the synthesis of thiopyrano[2,3-b]thiochromene derivatives using 4-hydroxy-2H-thiochromen-2-thione in water demonstrates significant advantages like short reaction time and excellent yields (Majumdar et al., 2012).
- Synthesis Methodology: The application of Baylis-Hillman methodology in synthesizing 3-substituted thiochromenes (2H-1-benzothiopyrans) highlights an efficient, one-step process (Kaye & Nocanda, 2002).
- Regioselective Synthesis: K2CO3 catalyzed synthesis of thieno[2,3-b]thiochromen-4-one oximes presents a novel method demonstrating good yields and unexpected formation of C-C and C-S bonds in a regioselective manner (Mahato et al., 2017).
Applications in Heterocyclic Chemistry
- Cross-Coupling Strategy: A cross-coupling synthetic strategy has been developed for constructing 2-aryl-4H-thiochromen-4-one derivatives, providing a flexible methodology for pharmaceutical research (Li et al., 2021).
- Intramolecular S-Arylation: A one-pot method for synthesizing thiochromen-4-ones by intramolecular S-arylation offers a rapid entry into substituted chromene-4-ones, highlighting its operational ease and scalability (Vijay et al., 2013).
Synthesis of Novel Compounds
- Pentacyclic Heterocycles Synthesis: Regioselective synthesis of pentacyclic heterocycles via sequential [3,3] sigmatropic rearrangement of 2-(4′-aryloxybut-2′-ynyl-mercapto)thiochromen-4-ones highlights innovative ways to create unreported molecular structures (Majumdar et al., 2003).
Unconventional Reactions
- Unconventional Sulfur Transfer: The unusual sulfur transfer behavior of 4-hydroxy-dithiocoumarin, leading to the synthesis of biologically potent 1,2-dithiolane scaffolds, demonstrates novel chemical pathways (Mahato et al., 2023).
Mecanismo De Acción
While the specific mechanism of action for “4-hydroxy-2H-thiochromen-2-one” is not mentioned in the search results, thiochromenes have been evaluated for their antimicrobial potential against various bacteria and fungal strains. In silico docking studies suggest that these compounds may act by fitting within the active site of the dihydropteroate synthase enzyme .
Direcciones Futuras
Propiedades
IUPAC Name |
2-hydroxythiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIDMAJZERBPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937503 | |
| Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16854-67-4 | |
| Record name | 2H-1-Benzothiopyran-2-one, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-1-thiocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)










![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
